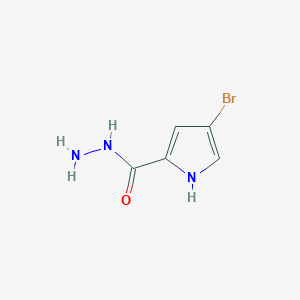

4-bromo-1H-pyrrole-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6BrN3O and a molecular weight of 204.03 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BrN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 217° C and a predicted boiling point of 367.70° C . Its density is predicted to be approximately 1.8 g/cm3, and it has a refractive index of n20D 1.66 .Applications De Recherche Scientifique

Ligand for Catalysis

4-Bromo-1H-pyrrole-2-carbohydrazide derivatives have been studied as efficient ligands in catalysis. They are notably used in the Cu-catalyzed amination of aryl halides with amines in pure water, demonstrating high yields and compatibility with a variety of aryl bromides or iodides (Xie et al., 2010).

Synthesis of Organic Compounds

Research on this compound includes its use in synthesizing various organic compounds. This includes the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, indicating potential for industrial-scale production (Yuan Rong-xin, 2011).

Inhibitors in Biochemical Reactions

This compound has been studied for its role in inhibiting biochemical reactions. Specifically, derivatives of this compound have been examined as inhibitors of glycolic acid oxidase, with larger lipophilic substituents enhancing potency (Rooney et al., 1983).

Antibacterial and Antifungal Activities

Condensation products of this compound have been evaluated for their antibacterial and antifungal activities. Such studies contribute to the exploration of new compounds for potential medicinal applications (Mehta, 2013).

Heterogeneous Catalyst System

This compound derivatives have been used in developing environmentally benign heterogeneous catalyst systems. These systems demonstrate the effectiveness of these derivatives in Ullmann type C–N coupling reactions (Huang et al., 2018).

Synthesis of Tuberculostatics

Carbohydrazides and hydrazones of pyrrole derivatives, including this compound, have been synthesized as potential tuberculostatics. These compounds represent structural analogs of known tuberculostatics like isoniazid (Bijev, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-1H-pyrrole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSVOZQGPJLRND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)

![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)

![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2717601.png)

![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)

![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2717610.png)